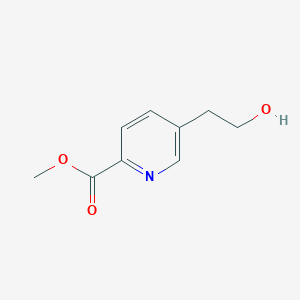

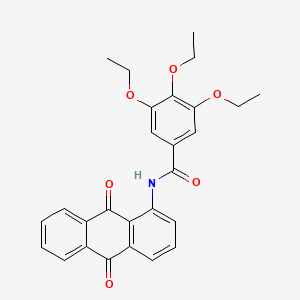

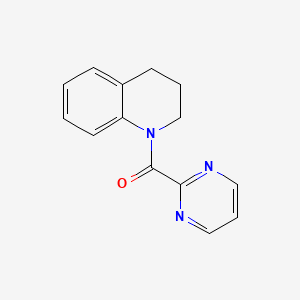

N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide” is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazolidinediones involves keeping the acidic thiazolidinedione (TZD) ring at the center, which is in contrast with the typical pharmacophore of PPAR-γ agonists . The compounds are designed and synthesized in moderate to good yields and are characterized using spectral techniques .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Pyridine Derivatives : Patel et al. (2011) detailed the synthesis of pyridine derivatives, exploring the antimicrobial activity of these compounds. The study involved condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives, demonstrating the versatility of related compounds in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).

Polycyclic Imidazolidinones Synthesis : Zhu et al. (2017) reported on the synthesis of polycyclic imidazolidinone derivatives through redox-annulations, highlighting the compound's potential in creating structurally complex molecules with potential biological activities (Zhu, Lv, Anesini, & Seidel, 2017).

Biological Activities

Antimicrobial Activities : Various studies have explored the antimicrobial potential of derivatives, indicating their importance in developing new therapeutic agents. For example, Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against pathogens of Lycopersicon esculentum, demonstrating significant antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Anticonvulsant Agents : The synthesis and evaluation of phenytoin derivatives, which include similar structural motifs, have shown potential as anticonvulsant agents. Deodhar et al. (2009) synthesized derivatives of phenytoin to evaluate their anticonvulsant activity, providing a foundation for further exploration of related compounds in neurological disorders (Deodhar, Sable, Bhosale, & Juvale, 2009).

Mécanisme D'action

Thiazolidinediones, including “N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide”, are known to act as partial PPAR-γ agonists . They can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Orientations Futures

The available data suggests that thiazolidinediones, including “N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide”, have the potential to be developed as partial PPAR-γ agonists . This indicates a promising direction for future research and development in the field of antidiabetic drugs .

Propriétés

IUPAC Name |

N-benzhydryl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-19-15-29-22(28)25(19)18-11-13-24(14-12-18)21(27)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGMTOCRMJKRNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)

![(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2868163.png)

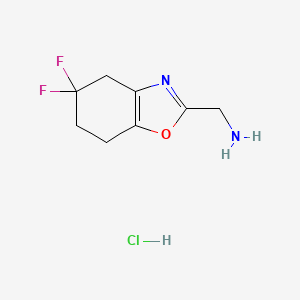

![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)

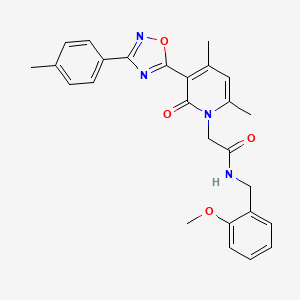

![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)

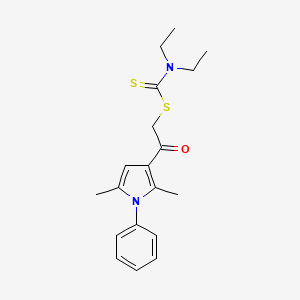

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)